7-脱氮腺苷-5'-三磷酸

描述

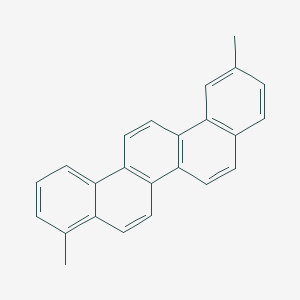

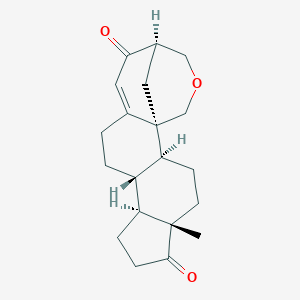

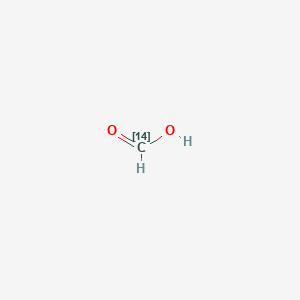

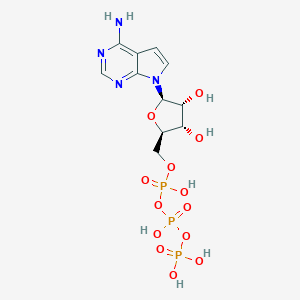

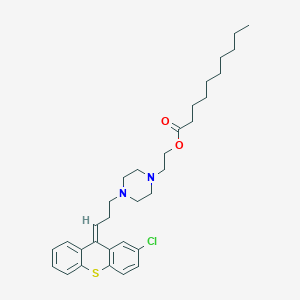

7-Deazaadenosine-5’-Triphosphate (7-CH-ATP) is an analogue of adenosine-5’-O-triphosphate (ATP) where the nitrogen atom in position 7 of the adenine nucleobase has been replaced by carbon and hydrogen . It is a potential substrate, competitive inhibitor, or regulator of enzymes that interact with ATP . It has been used as a probe for the ATP binding site of protein kinase A (PKA) .

Molecular Structure Analysis

The molecular formula of 7-Deazaadenosine-5’-Triphosphate is C11H17N4O13P3 . It’s a modified nucleotide and an active metabolite of the nucleoside analog tubercidin . The structure of 7-Deazaadenosine-5’-Triphosphate has been studied using various computational chemistry methods .Chemical Reactions Analysis

The chemical reactions involving 7-Deazaadenosine-5’-Triphosphate are complex and involve multiple steps. It’s known that it can be incorporated into the DNA of mouse L-cells using DNA polymerase α .Physical And Chemical Properties Analysis

7-Deazaadenosine-5’-Triphosphate has a molecular weight of 506.10 g/mole . It’s soluble in water and is most stable when stored as an aqueous solution in the freezer .科学研究应用

癌症研究中的细胞抑制活性

7-脱氮腺苷-5'-三磷酸衍生物对各种癌细胞系表现出显着的抗增殖作用。Bourderioux 等人(2011 年)的一项研究发现,这些化合物,特别是那些带有 5 元杂环的化合物,对血液和实体瘤细胞系均表现出有效的体外活性。这些化合物抑制 RNA 合成并诱导细胞凋亡,在活性化合物中检测到细胞内转化为三磷酸盐 (Bourderioux 等人,2011)。

抗病毒活性

7-脱氮腺苷核苷及其三磷酸衍生物已被测试对登革热、寨卡病毒和 SARS-CoV-2 等 RNA 病毒的抗病毒活性。Milisavljevič 等人(2021 年)报道,这些修饰的三磷酸盐通过整合到病毒 RNA 中并阻止其延伸,以微摩尔浓度抑制病毒 RNA 依赖性 RNA 聚合酶 (Milisavljevič 等人,2021)。

对 DNA 和 RNA 聚合酶的抑制作用

三磷酸形式的 7-脱氮腺苷是各种 DNA 依赖性 DNA 和 RNA 聚合酶的有效抑制剂。Seibert 等人(1978 年)的研究揭示了其对这些聚合酶的显着抑制作用,突出了其在分子生物学和癌症治疗中的潜力 (Seibert 等人,1978)。

在 DNA 测序和分子生物学中的应用

7-脱氮腺苷-5'-三磷酸衍生物用于 DNA 测序技术。McDougall 等人(1999 年)证明了在测序反应中使用 7-卤代-7-脱氮-2'-脱氧鸟苷-5'-三磷酸,表明含有这些类似物的 DNA 可以形成强大的二级结构,从而有助于测序过程 (McDougall 等人,1999)。

在荧光 DNA 技术中的应用

7-脱氮腺苷衍生物用于开发荧光 DNA,这对于单分子水平的研究至关重要。Seela 等人(2001 年)讨论了带有荧光标记的 7-脱氮-2'-脱氧腺苷和鸟苷衍生物的合成。这些化合物促进了对各种生物系统中 DNA 动力学和相互作用的研究 (Seela 等人,2001)。

未来方向

The future research directions for 7-Deazaadenosine-5’-Triphosphate could involve further studies on its mechanism of action, potential therapeutic uses, and its role in various biological processes . It’s also important to continue studying its physical and chemical properties, as well as its safety and potential hazards.

属性

IUPAC Name |

[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N4O13P3/c12-9-5-1-2-15(10(5)14-4-13-9)11-8(17)7(16)6(26-11)3-25-30(21,22)28-31(23,24)27-29(18,19)20/h1-2,4,6-8,11,16-17H,3H2,(H,21,22)(H,23,24)(H2,12,13,14)(H2,18,19,20)/t6-,7-,8-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVVRDIINMFAFEO-KCGFPETGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C2=NC=NC(=C21)N)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C2=NC=NC(=C21)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N4O13P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30905599 | |

| Record name | 7-[5-O-(Hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30905599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Deazaadenosine-5'-Triphosphate | |

CAS RN |

10058-66-9 | |

| Record name | Tubercidin 5'-triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010058669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-[5-O-(Hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30905599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Propanenitrile, 3-[2-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]ethoxy]-](/img/structure/B154229.png)

![1H-Benz[f]indene, 2,3-dihydro-](/img/structure/B154233.png)